2-Cyano-3,3-diphenylacrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-3,3-diphenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c17-11-14(16(18)19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXIZXFGQGKZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431611 | |
| Record name | 2-cyano-3,3-diphenylacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10380-41-3 | |
| Record name | 2-Cyano-3,3-diphenyl-2-propenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-cyano-3,3-diphenylacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CYANO-3,3-DIPHENYL-2-PROPENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ7EUJ2L2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways of 2 Cyano 3,3 Diphenylacrylic Acid
Established Synthetic Routes for 2-Cyano-3,3-diphenylacrylic Acid
The synthesis of this compound and its esters is primarily achieved through several key chemical reactions. These methods are well-documented in chemical literature and form the basis of both laboratory-scale and industrial production.
The Knoevenagel condensation is a cornerstone reaction for synthesizing this compound and its derivatives. This reaction involves the condensation of a ketone (benzophenone) with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid or its esters, in the presence of a basic catalyst. google.comresearchgate.net
The general reaction scheme involves reacting benzophenone (B1666685) with ethyl cyanoacetate (B8463686) to yield ethyl 2-cyano-3,3-diphenylacrylate, which can then be hydrolyzed to the desired acid. Various catalysts and reaction conditions have been explored to optimize this process. For instance, the use of ammonium (B1175870) acetate (B1210297) and acetic acid in a solvent-free environment has been reported. google.com Another approach employs sodium bicarbonate as a catalyst in cyclohexane (B81311), with the reaction proceeding at 102-104°C for 16-18 hours. chemicalbook.comgoogle.com In this method, the water generated during the reaction is continuously removed to drive the equilibrium towards the product, achieving a high yield and purity. chemicalbook.com
The choice of catalyst plays a significant role in the reaction's efficiency. Catalysts like diisopropylethylammonium acetate (DIPEAc) have been shown to produce cyanoacrylates in high yields with shorter reaction times. scielo.org.mx
Table 1: Comparison of Catalysts and Conditions for Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Ammonium Acetate / Acetic Acid | Solvent-free | Not specified | Not specified | Not specified |
| Sodium Bicarbonate | Cyclohexane | 102-104 | 16-18 | Not specified |
| Ammonium Acetate | n-heptane | Reflux | 15 | 94.1 |
| Diisopropylethylammonium Acetate (DIPEAc) | Not specified | Reflux | Not specified | 91 |
This compound is the primary metabolite of Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate), a common UV filter in sunscreens. chemicalbook.comsigmaaldrich.com Therefore, the hydrolysis of Octocrylene and its related esters presents a direct route to obtaining the acid. nih.gov
The process involves the cleavage of the ester bond of Octocrylene, typically under basic conditions. For example, suspending Octocrylene in methanol (B129727) with lithium hydroxide (B78521) and stirring overnight at room temperature effectively yields the acid after workup. rsc.org This method is particularly useful in metabolic studies and for preparing the acid from a commercially available precursor.
The hydrolysis of Octocrylene is also a key reaction in understanding its environmental fate and degradation pathways. nih.gov
An alternative synthetic route involves the reaction of a benzophenone imine with a cyanoacetic ester. google.comgoogle.com This method avoids the direct use of benzophenone and can offer advantages under certain conditions. The reaction is typically carried out at temperatures between 20 and 60°C. google.comgoogle.com A key aspect of this process is the continuous removal of ammonia (B1221849), which is liberated during the reaction. This is often achieved by passing a stream of inert gas, such as nitrogen, through the reaction mixture or by reducing the pressure. google.com
This approach has been shown to be effective for preparing various 2-cyano-3,3-diarylacrylic esters. For example, reacting benzophenone imine with (2-ethyl)hexyl cyanoacetate at room temperature while bubbling nitrogen through the mixture for several hours yields the corresponding ester. google.comgoogle.com This method can be performed in the absence of a solvent. google.com
Mechanistic Studies of this compound Formation
The mechanism of the Knoevenagel condensation for the formation of this compound derivatives generally follows a well-established pathway. The reaction is initiated by the deprotonation of the active methylene compound (e.g., ethyl cyanoacetate) by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone.
This nucleophilic addition results in the formation of an alkoxide intermediate. The intermediate is then protonated, typically by the conjugate acid of the base catalyst or a protic solvent, to form a β-hydroxy adduct. The final step is the elimination of a water molecule (dehydration) from this adduct, leading to the formation of the C=C double bond of the final α,β-unsaturated product. The removal of water is often crucial to drive the reaction to completion.
While the general mechanism is understood, specific catalysts can influence the reaction pathway and efficiency. For instance, ionic liquids have been investigated as catalysts, offering advantages in terms of polarity and catalyst loading. scielo.org.mx
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes for this compound and its esters. nih.gov These approaches focus on reducing waste, avoiding hazardous solvents, and using more efficient catalysts.
One notable green approach is the use of microwave-assisted Knoevenagel condensation. nih.gov This technique can significantly reduce reaction times and improve yields. For example, the synthesis of ethyl 2-cyano-3-phenylacrylate derivatives has been achieved by microwave irradiation of an aromatic aldehyde and ethyl cyanoacetate with a catalytic amount of ammonium acetate for as little as 50 seconds. nih.gov
Solvent-free reactions also represent a significant step towards greener synthesis. The Knoevenagel condensation of benzophenone and cyanoacetic esters can be performed without an organic solvent, using a mixture of an ammonium compound and acetic acid as the catalyst. google.com This not only reduces volatile organic compound (VOC) emissions but also simplifies the purification process.
The use of reusable or more benign catalysts is another key aspect of green chemistry. Research into catalysts like copper metal surfaces for base-free Knoevenagel condensations showcases a move away from traditional, often stoichiometric, basic catalysts. rsc.org Photocatalysis, which utilizes UV irradiation, is also considered a green chemistry technique that can be applied to organic synthesis. nih.gov
Applications and Derivatization in Advanced Materials and Chemical Synthesis
2-Cyano-3,3-diphenylacrylic Acid as a Synthetic Intermediate
The reactivity of its functional groups—the carboxylic acid, the electron-withdrawing cyano group, and the activated carbon-carbon double bond—renders this compound a versatile precursor in organic synthesis.
Research has identified this compound as a useful compound for studying the composition of skin-permeable selective cyclooxygenase-2 (COX-2) inhibitors. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com COX-2 inhibitors are a critical class of non-steroidal anti-inflammatory drugs (NSAIDs). The core structure of the acid provides a scaffold for developing new therapeutic agents.
Furthermore, the broader class of cyanoacrylamide derivatives has been successfully employed in the design of hybrid pharmaceutical compounds. For instance, a hybrid molecule incorporating fragments from the anti-inflammatory drug indomethacin (B1671933) and the analgesic paracetamol was designed around a cyanoacrylamide structure. nih.gov This was achieved through a Knoevenagel-type condensation reaction, a common pathway for synthesizing such derivatives. nih.gov This highlights the role of the cyanoacrylic acid framework as a foundational element for creating novel drugs with potential anti-inflammatory and analgesic properties.
This compound is a fundamental building block for a range of more complex organic structures. Its ester, 2-ethylhexyl 2-cyano-3,3-diphenylacrylate (Octocrylene), is a widely used UV filter synthesized from the acid's structural base. ottokemi.comchemicalbook.com The synthesis often involves the reaction of a benzophenone (B1666685) imine with a cyanoacetic ester, demonstrating the modularity of the core structure. google.comgoogle.com
The synthetic utility extends to the creation of heterocyclic compounds. For example, related 2-cyanoacrylamides can be synthesized in high yields through the condensation of aldehydes with 2-cyanoacetamide, serving as precursors for potentially bioactive molecules. mdpi.com The presence of the conjugated π-system, which includes the diphenyl substituents and the cyano group, is a key structural attribute that allows for its use in creating larger, functional molecules.
| Application Area | Research Finding | Source |
|---|---|---|
| Pharmaceutical Synthesis | Used to study compositions of selective COX-2 inhibitors. | sigmaaldrich.comsigmaaldrich.com |
| Complex Organic Molecules | Serves as the structural precursor to UV filters like Octocrylene. | ottokemi.comchemicalbook.comgoogle.com |
| Complex Organic Molecules | The related compound (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide was designed from indomethacin and paracetamol. | nih.gov |
| Polymer Science | Its ester derivative, Octocrylene, is classified as a polymer property modifier. | ottokemi.com |
| Functional Dyes | A derivative, 2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid, demonstrates its use as a core for dye molecules. | nih.gov |
| Photostable Materials | The 2-cyano-3,3-diphenylacrylate moiety is a highly effective UV absorber used as a light stabilizer in plastics and cosmetics. | google.comgoogle.com |
Polymerization and Material Science Applications
In the realm of material science, the acrylic acid moiety provides a reactive handle for polymerization, while the diphenyl and cyano groups contribute to the final material's properties, such as thermal stability and UV resistance.
The ester derivatives of this compound are recognized as polymer science compounds and modifiers for polymer properties. ottokemi.com The acrylic group, a key component of the molecule, is susceptible to polymerization. The general method for producing cyanoacrylate monomers involves the reaction of a cyanoacetate (B8463686) with formaldehyde (B43269) or paraformaldehyde, followed by depolymerization of the resulting oligomer. google.com This process yields reactive monomers that can be used in the synthesis of various polymers and resins. The incorporation of the 2-cyano-3,3-diphenylacrylate unit into a polymer chain can impart specific desirable characteristics to the final material.
The versatile structure of this compound allows for its integration into functional materials like dyes. By modifying the phenyl groups or other parts of the molecule, the chromophoric and electronic properties can be tuned. An example is the compound 2-Cyano-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylic acid, a complex derivative designed for applications as a dye. nih.gov In this molecule, the core acrylic acid structure is appended with triphenylamine (B166846) and thiophene (B33073) groups, which are known for their electronic and optical properties, demonstrating the utility of the acid as a scaffold for advanced functional materials.
Development of Photostable Materials Incorporating this compound Moieties
A primary application of compounds derived from this compound is in the creation of photostable materials. The ester derivative, Octocrylene, is a highly effective UV absorber used extensively as a light stabilizer in plastics and cosmetic products. google.comgoogle.com Its function is to absorb UVB and short-wave UVA radiation, protecting materials from degradation upon sun exposure. sigmaaldrich.comchemicalbook.com
The photostability of the 2-cyano-3,3-diphenylacrylate moiety is a significant advantage. uvabsorber.com It not only resists degradation itself but can also stabilize other, less stable UV filters, such as avobenzone. caymanchem.com This synergistic effect is crucial in formulating broad-spectrum sunscreens and durable plastics. The molecular structure, featuring a conjugated π-system enhanced by the electron-withdrawing cyano group, allows for the efficient absorption of UV energy and its dissipation without causing chemical breakdown, making it a cornerstone in the development of photostable materials.
Role in UV Absorption and Photoprotection Mechanisms
The photoprotective capacity of this compound and its derivatives is rooted in the unique electronic structure of the molecule. The core molecular framework, specifically the α,β-unsaturated carboxylic acid system featuring a cyano group and two phenyl rings, acts as a potent chromophore. This structure is highly effective at absorbing high-energy ultraviolet (UV) radiation, particularly within the UVB (280-320 nm) and short-wave UVA (320-340 nm) spectra. numberanalytics.comchemicalbook.com
The primary mechanism of photoprotection involves the absorption of a UV photon, which elevates the molecule to an excited electronic state. A crucial characteristic of the 2-Cyano-3,3-diphenylacrylate structure is its ability to rapidly and efficiently dissipate this absorbed energy through non-radiative decay pathways. researchgate.net Ultrafast laser spectroscopy studies on related compounds have shown that upon photoexcitation, the molecule undergoes extremely rapid internal conversion, returning to its ground state in picoseconds. researchgate.net This process effectively converts the harmful UV energy into a less damaging form, primarily heat, which is then released. numberanalytics.com This rapid dissipation minimizes the lifetime of the excited state, thereby preventing the molecule from engaging in harmful photochemical reactions that could generate reactive oxygen species or degrade other components in a formulation.
This compound (CDA) is recognized as a primary metabolite of the widely used sunscreen agent Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate). sigmaaldrich.com The fundamental UV-absorbing and energy-dissipating properties reside within the 2-cyano-3,3-diphenylacrylate moiety common to both the acid and its ester derivatives. numberanalytics.comsigmaaldrich.com Theoretical studies exploring the potential energy surfaces and relaxation pathways of model compounds like methyl 2-cyano-3,3-diphenylacrylate (MCDPA) have further elucidated the detailed excited-state decay pathways that enable this efficient photoprotection. researchgate.net
The table below summarizes the key aspects of the UV absorption and photoprotection mechanism.
| Feature | Description |
| Chromophore | The 2-cyano-3,3-diphenylacrylate structure. numberanalytics.comsigmaaldrich.com |
| UV Absorption Range | Primarily UVB (280-320 nm) and short-wave UVA. numberanalytics.comchemicalbook.com |
| Mechanism | Absorption of UV photon, transition to an excited state, followed by rapid energy dissipation as heat. numberanalytics.com |
| Energy Dissipation | Occurs via ultrafast internal conversion, preventing harmful photochemical reactions. researchgate.net |
| Metabolic Relation | This compound is a primary metabolite of the UV filter Octocrylene. sigmaaldrich.com |
Synergy with Other UV Filters in Photostabilization
A significant application of compounds based on the this compound structure, particularly its ester derivative Octocrylene, is their ability to photostabilize other, less stable UV filters. chemicalbook.comzhishangchem.com This synergistic interaction is crucial in formulating broad-spectrum sunscreens that maintain their efficacy during sun exposure.
The stabilizing properties of the 2-cyano-3,3-diphenylacrylate scaffold are not limited to Avobenzone. Its ability to act as an energy sink makes it a valuable component for protecting various light-sensitive materials and ingredients in cosmetic and advanced material formulations from photodegradation. chemicalbook.com Research into Octocrylene-inspired compounds has shown that modifications to the molecular structure can tune the photoprotective profile, highlighting the versatility of this chemical scaffold in creating synergistic UV-filtering systems. researchgate.net
The following table details the synergistic effects of 2-Cyano-3,3-diphenylacrylate derivatives with other UV filters.
| Synergistic Function | Target UV Filter | Mechanism of Action | Outcome |
| Photostabilization | Avobenzone (Butyl Methoxydibenzoylmethane) chemicalbook.comzhishangchem.com | Accepts excitation energy from photolabile Avobenzone (quenching), preventing its degradation. zhishangchem.com | Enhanced stability and sustained UVA protection of the formulation. chemicalbook.com |
| Broad-Spectrum Enhancement | Various UVB and UVA filters chemicalbook.com | Complements the absorption spectra of other filters and stabilizes the overall formulation. numberanalytics.comchemicalbook.com | Provides a more robust and reliable Sun Protection Factor (SPF) and UVA protection. chemicalbook.com |
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
For the ethyl ester, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the two phenyl groups, the ethyl group protons (a quartet and a triplet), and a key singlet for the vinylic proton. The integration of these signals would confirm the number of protons in each chemical environment. The ¹³C NMR spectrum would complement this by showing distinct resonances for the nitrile carbon, the carbonyl carbon of the ester, the olefinic carbons, and the carbons of the phenyl rings.
A similar, yet distinct, spectral pattern would be expected for 2-Cyano-3,3-diphenylacrylic acid. The primary difference in the ¹H NMR spectrum would be the presence of a broad singlet corresponding to the carboxylic acid proton, which is exchangeable with deuterium (B1214612) oxide (D₂O). The chemical shifts of the phenyl and vinylic protons would also be influenced by the presence of the carboxylic acid moiety instead of the ethyl ester group. In the ¹³C NMR spectrum, the resonance for the carbonyl carbon of the carboxylic acid would appear at a characteristic downfield position. Two-dimensional NMR techniques, such as HSQC and HMBC, would be instrumental in assigning all proton and carbon signals unequivocally, confirming the connectivity of the molecule.
Mass Spectrometry (MS) Techniques for Identification and Quantification
Mass spectrometry (MS) is a powerful technique for the identification and quantification of this compound, offering high sensitivity and specificity. Various MS methods, often coupled with chromatographic separation, are employed for its analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is a preferred method for detecting and quantifying this compound in complex matrices like biological fluids and environmental samples. Electrospray ionization (ESI) is a common ionization technique used for this purpose. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. Fragmentation of this precursor ion in the collision cell of a tandem mass spectrometer generates characteristic product ions, which are used for selective and sensitive quantification through selected reaction monitoring (SRM).
Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for the more volatile ester derivatives of this compound, such as its ethyl or 2-ethylhexyl ester. sigmaaldrich.com For the analysis of the free acid by GC-MS, a derivatization step to convert the carboxylic acid to a more volatile ester or silyl (B83357) ether is typically required.
Time-of-Flight (TOF) mass spectrometry , often coupled with liquid chromatography (LC-QTOF) or gas chromatography (GC-QTOF), provides high-resolution mass data, enabling the determination of the elemental composition of the parent ion and its fragments with high accuracy. This is particularly valuable for the unambiguous identification of the compound in non-targeted screening studies.
A summary of mass spectrometry data for this compound and its ethyl ester is presented below:
| Compound | Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | LC-ESI-QTOF | Positive | 250.0863 ([M+H]⁺) | Not specified |
| Ethyl 2-cyano-3,3-diphenylacrylate | GC-APCI-QTOF | Positive | 277.1097 ([M]⁺) | Not specified |
Chromatographic Separations for Purity and Mixture Analysis
Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are fundamental for the analysis of this compound, ensuring its purity and enabling its separation from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is widely used for the quality control and purity assessment of this compound. sigmaaldrich.comlgcstandards.com Reversed-phase HPLC is a common mode of separation, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a pH modifier such as formic acid or acetic acid to ensure the carboxylic acid is in its neutral form for better retention and peak shape.
The use of cyano (CN) bonded phases in HPLC offers an alternative selectivity for the separation of this compound and related compounds. These phases can operate in both normal-phase and reversed-phase modes, providing flexibility in method development. The nitrile functionality of the stationary phase can interact with the polar and aromatic moieties of the analyte, leading to unique separation characteristics compared to traditional C18 columns.
Detection in HPLC is commonly achieved using a UV detector, as the aromatic rings and the conjugated system in this compound result in strong UV absorbance. For more selective and sensitive detection, HPLC is often coupled with a mass spectrometer (LC-MS), as detailed in the previous section. The purity of commercially available standards of this compound is often certified to be ≥95% as determined by HPLC. sigmaaldrich.comlgcstandards.com
Deuterium Labeling for Mechanistic and Pharmacokinetic Studies
Deuterium labeling is a powerful technique used in mechanistic and pharmacokinetic studies of various compounds, and a deuterated version of this compound is commercially available for such purposes. medchemexpress.comThis compound-d10 , in which the ten hydrogen atoms of the two phenyl groups are replaced by deuterium, serves as a valuable internal standard for quantitative analysis by mass spectrometry.
In pharmacokinetic studies , the use of a deuterated internal standard is crucial for accurate quantification of the analyte in biological matrices. The deuterated analog has nearly identical chemical and physical properties to the unlabeled compound, meaning it behaves similarly during sample extraction and chromatographic separation. However, its higher mass allows it to be distinguished from the endogenous or administered compound by the mass spectrometer. This co-eluting, mass-differentiated standard corrects for any analyte loss during sample preparation and for variations in instrument response, leading to highly accurate and precise quantification.
In mechanistic studies , deuterium labeling can be used to trace the metabolic fate of the molecule. By administering the deuterated compound, researchers can track its biotransformation pathways by identifying the mass shifts in the resulting metabolites. The kinetic isotope effect, where the replacement of hydrogen with deuterium can slow down the rate of a chemical reaction involving the cleavage of that C-H bond, can also provide insights into the rate-determining steps of metabolic processes. While specific studies employing this compound-d10 are not widely reported in public literature, its availability suggests its intended application in advanced metabolic and pharmacokinetic research. medchemexpress.com The general impact of deuterium substitution on the pharmacokinetics of pharmaceuticals has been a subject of study, highlighting the utility of this approach.
Environmental Research and Ecotoxicological Studies
Environmental Presence and Distribution of 2-Cyano-3,3-diphenylacrylic Acid
This compound (CDAA) is primarily introduced into the environment as a metabolite of Octocrylene (OCT), an organic UV filter found in numerous sunscreens and cosmetic products researchgate.net. The widespread use of these products results in the release of OCT and, subsequently, CDAA into aquatic environments through recreational activities and wastewater effluent.
While direct environmental monitoring data for CDAA is limited, the presence of its parent compound, OCT, is well-documented in various environmental compartments, suggesting the likely co-occurrence of CDAA. OCT has been identified as an emerging micropollutant in swimming pools and marine environments . For instance, a study on Franciscana dolphins detected OCT in liver tissues, with concentrations ranging from 89 to 782 ng/g lipid weight, indicating its presence and persistence in marine food webs mdpi.com. The spatial distribution of OCT is closely linked to anthropogenic activities, leading to its direct emission into marine ecosystems . Given that CDAA is the main metabolite of OCT, its presence in these environments can be inferred researchgate.net. Following dermal application of sunscreens containing OCT, CDAA has been found in human plasma and urine at concentrations significantly higher than the parent compound, highlighting its formation within organisms researchgate.netresearchgate.netdiva-portal.org.
Degradation Pathways in Aquatic Environments (e.g., Chlorination Byproducts)
In aquatic environments, particularly in treated water systems like swimming pools and wastewater treatment plants, this compound can be formed as a degradation byproduct of Octocrylene during disinfection processes such as chlorination .
A study investigating the fate of OCT under chlorination conditions identified several degradation byproducts, including this compound, which was denoted as DP8 in the research. The formation of CDAA (DP8) occurs through the hydrolysis of the ester bond of the parent Octocrylene molecule . This process is part of a more complex degradation pathway that can also lead to the formation of other byproducts. The same study proposed that under basic conditions, OCT can undergo a retro-aldol condensation, leading to other intermediate products .
The table below summarizes some of the identified byproducts from the chlorination of Octocrylene.
| Degradation Product ID | Compound Name |
| DP2 | Benzophenone (B1666685) |
| DP7 | 2,2-Diphenylacetic acid |
| DP8 | This compound |
| DP9 | (S)-2,3-dichloro-2-cyano-3,3-diphenylpropanoic acid |
This table is based on data from a study on the degradation of Octocrylene during chlorination processes.
Ecotoxicity Assessment of this compound and its Degradation Products
The ecotoxicity of this compound and other degradation products of Octocrylene has been assessed using various aquatic bioindicators. These studies are crucial for understanding the potential environmental risk posed by these compounds.
Research on the byproducts of OCT chlorination revealed that some of these degradation products exhibit significant toxicity, in some cases greater than the parent compound. For instance, in acute toxicity tests with the marine bacterium Aliivibrio fischeri, this compound (DP8) was shown to cause a significant increase in toxicity, with bioluminescence inhibition reaching up to 60% after 30 minutes of exposure. In contrast, the parent compound, Octocrylene, exhibited biostimulation .
The ecotoxicological effects of OCT and its byproducts were also evaluated on the microalga Phaeodactylum tricornutum and the rotifer Brachionus plicatilis. While no significant mortality was observed in B. plicatilis exposed to most of the degradation byproducts, the potential for sublethal effects remains a concern . The discharge of chlorinated sewage effluents containing these degradation byproducts into the marine environment could negatively influence the physiology of single-celled organisms mdpi.com.
The following table presents a summary of the ecotoxicity data for this compound (DP8) on Aliivibrio fischeri.
| Compound | Bioindicator | Effect (Bioluminescence Inhibition) |
| This compound (DP8) | Aliivibrio fischeri | ~60% |
This data is derived from an ecotoxicological assessment of Octocrylene and its degradation byproducts.
The impact of sunscreen ingredients on marine ecosystems, particularly coral reefs, is a growing concern. While direct studies on the effects of this compound on coral health are not extensively available, research on its parent compound, Octocrylene, provides important insights.
Octocrylene has been shown to accumulate in corals in the form of fatty acid conjugates and can trigger mitochondrial dysfunction . Sunscreens containing organic UV filters are known to cause rapid and complete bleaching of hard corals, even at very low concentrations, by inducing a lytic viral cycle in the symbiotic zooxanthellae noaa.gov. Given that CDAA is a primary metabolite of OCT, and OCT is known to be taken up by corals, there is a potential for CDAA to be present and exert effects within coral tissues. The lipophilic nature of many organic UV filters contributes to their potential for bioaccumulation in marine organisms mdpi.com.
The potential for a chemical to bioaccumulate in organisms is a key factor in its environmental risk assessment. Lipophilic compounds, like many organic UV filters, have a higher tendency to accumulate in the fatty tissues of organisms mdpi.com.
While specific data on the bioaccumulation of this compound is scarce, the properties of its parent compound, Octocrylene, suggest a potential for indirect exposure and accumulation. Octocrylene is a lipophilic compound that has been shown to bioaccumulate mdpi.com. Its detection in the liver of marine mammals is a clear indicator of its uptake and persistence in the food chain mdpi.com. As CDAA is the main metabolite of OCT, it is plausible that it is formed in organisms that have accumulated OCT. The detection of high concentrations of CDAA in human plasma and urine following dermal sunscreen application further supports its formation and systemic presence within organisms researchgate.netresearchgate.netdiva-portal.org.
Future Directions and Emerging Research Areas
Novel Synthetic Strategies for 2-Cyano-3,3-diphenylacrylic Acid Derivatives
The synthesis of this compound derivatives, particularly its esters, is a cornerstone for their application as UV absorbers. ottokemi.comsigmaaldrich.com Traditional methods often involve the Knoevenagel condensation of benzophenone (B1666685) with a cyanoacetic ester. google.com However, emerging research focuses on developing more efficient, scalable, and environmentally benign synthetic routes.
One innovative approach involves reacting a benzophenone imine with a cyanoacetic ester. google.com This process can be conducted at moderate temperatures (20-60°C) and allows for the continuous removal of ammonia (B1221849), driving the reaction towards completion. This method can achieve product purities exceeding 99% after work-up by thin-film or falling-film evaporation, which also facilitates the recycling of unreacted starting materials. google.com
Another strategy focuses on the Knoevenagel condensation using different catalysts and reaction conditions to improve yield and reduce reliance on harsh chemicals. google.comresearchgate.net For instance, using sodium bicarbonate as a catalyst with cyclohexane (B81311) as a solvent has been described for the preparation of ethyl 2-cyano-3,3-diphenylacrylate. google.com Furthermore, molecular hybridization strategies are being employed to design and synthesize novel derivatives, such as (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, by combining fragments of known bioactive molecules. mdpi.com These hybrid compounds are synthesized through multi-step processes involving amidation followed by a Knoevenagel-type condensation. mdpi.com
Research into visible-light flavin photocatalysis for decarboxylative cyanation of aliphatic carboxylic acids presents another potential, albeit indirect, avenue for novel synthetic explorations in this chemical family. nih.gov
| Derivative Type | Synthetic Method | Key Reactants | Catalyst/Conditions | Notable Features |
| Esters | Knoevenagel Condensation | Benzophenone, Ethyl Cyanoacetate (B8463686) | Sodium Bicarbonate, 102-104°C | Traditional method with ongoing refinements. google.com |
| Esters | Imine Reaction | Benzophenone Imine, 2-Ethylhexyl Cyanoacetate | 20-60°C, continuous ammonia removal | High purity (>99%), potential for continuous process. google.com |
| Amides | Knoevenagel Condensation | N-substituted 2-cyanoacetamide, Substituted Benzaldehydes | Basic catalysis | Common route to various 2-cyano-3-phenylacrylamides. researchgate.net |
| Hybrid Compounds | Molecular Hybridization | Substituted anilines, Ethyl 2-cyanoacetate, Indole aldehyde | Triethylamine, 110°C | Creates novel structures by combining bioactive fragments. mdpi.com |
In-depth Mechanistic Toxicological Investigations of this compound Bioactivity
This compound (CDAA) is the primary, water-soluble metabolite of the sunscreen agent Octocrylene. sigmaaldrich.comsigmaaldrich.com Following dermal application of products containing Octocrylene, CDAA is formed and can reach higher concentrations in plasma and urine than the parent compound, exhibiting prolonged systemic availability. sigmaaldrich.commdpi.comscientificlabs.co.uk This has prompted calls for a more thorough investigation into its specific biological activity and toxicological profile.
Currently, a significant data gap exists regarding the direct bioactivity of CDAA. mdpi.com Regulatory and research bodies suggest that in vitro studies are a crucial next step to understand the potential effects of this metabolite, which circulates in the body at notable levels. mdpi.com Future research will likely focus on several key areas:
Receptor Binding and Enzyme Inhibition: Investigating the interaction of CDAA with various biological targets. It is known that CDAA can be used to study skin-permeable selective cyclooxygenase-2 (COX-2) inhibitor compositions. sigmaaldrich.com
Endocrine Activity: While its parent compound, Octocrylene, has been assessed for endocrine disruption potential, specific studies on CDAA are needed to provide a complete picture of the metabolic system's impact. chemicalbook.com
Cellular Pathways: Utilizing high-throughput screening and other toxicogenomic approaches to identify cellular pathways affected by CDAA exposure. This would help to clarify the mechanisms underlying any observed bioactivity.
These investigations are essential for a comprehensive next-generation risk assessment, particularly for vulnerable populations. mdpi.com
Expanded Applications in Advanced Functional Materials
Derivatives of this compound, especially esters like Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate), are highly effective UV absorbers. ottokemi.comeuropa.eu Their primary application is as light stabilizers in polymers and as active ingredients in cosmetic sunscreen formulations to provide protection against UVB and short-wave UVA radiation. ottokemi.comsigmaaldrich.com
The future in advanced functional materials lies in leveraging and enhancing these properties:
Polymer Science: These compounds are categorized as polymer additives and polymerization modifiers. ottokemi.com Research is ongoing to incorporate them into new types of polymers to create materials with enhanced durability and resistance to photodegradation. This is crucial for applications in coatings, dyes, and vehicle glass. google.com
Advanced Cosmetic Formulations: There is continuous research into new emulsion and dispersion technologies to better encapsulate these UV-absorbing agents, improving their stability and photoprotective efficacy in sunscreens. sigmaaldrich.com A key function of these derivatives is their ability to photostabilize other UV filters, such as avobenzone, thereby providing broad-spectrum UV protection. chemicalbook.com
Optoelectronics: The core structure, a diarylacrylic acid, is related to compounds used in developing materials for optics. abebooks.com While not a primary focus currently, the chromophoric nature of the this compound scaffold could be explored for applications in dyes and other optical materials.
| Application Area | Specific Use | Function |
| Cosmetics | Sunscreen Agent | Absorbs UVB and short UVA radiation; stabilizes other UV filters like avobenzone. sigmaaldrich.comchemicalbook.com |
| Polymer Science | Light Stabilizer | Protects plastics, coatings, and dyes from degradation by UV light. ottokemi.comgoogle.com |
| Materials Science | Polymer Additive | Modifies polymer properties to enhance UV resistance. ottokemi.comtcichemicals.com |
Biomonitoring and Risk Assessment in Diverse Human and Environmental Populations
The systemic absorption of Octocrylene and its subsequent metabolism to CDAA makes the latter an important biomarker for assessing human exposure. mdpi.com CDAA is consistently detected in human urine and plasma, with levels linked to the recent use of sunscreens. sigmaaldrich.comsigmaaldrich.com This makes it a reliable indicator for biomonitoring studies.
Future efforts in this area will concentrate on:
Refining Biomonitoring Guidance Values: Human Biomonitoring Guidance Values (HBM-GVs) are calculated for CDAA to estimate the amount of the parent compound to which an individual has been exposed. mdpi.com These calculations incorporate factors like the toxicity reference value, urinary excretion rates, and molecular weights of both the parent compound and the metabolite. mdpi.com Continuous refinement of these values for the general population and specific vulnerable groups is a key research objective.
Environmental Monitoring: As UV filters from sunscreens can accumulate in the environment, particularly in aquatic ecosystems, there is a need to monitor for the presence of both the parent compounds and their metabolites like CDAA. chemicalbook.com Research has begun to identify microorganisms, such as Microbacterium agri, that can biodegrade Octocrylene, which could involve metabolic pathways producing CDAA and other byproducts. chemicalbook.com Understanding these environmental fate and transport mechanisms is crucial for comprehensive ecological risk assessments.
Risk Assessment for Vulnerable Groups: Future risk assessments will need to integrate toxicokinetic data of CDAA with bioactivity data to better protect potentially vulnerable populations, such as those with specific health conditions. mdpi.com
Q & A
Q. How is 2-Cyano-3,3-diphenylacrylic acid synthesized, and what analytical methods confirm its purity and structure?
The compound is synthesized via esterification reactions using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). For example, this compound derivatives are prepared by reacting the acid with alcohols (e.g., 2-ethylhexanol) in dichloromethane under inert nitrogen atmospheres . Purity (>95%) is confirmed via HPLC , while structural integrity is validated using 1H NMR (e.g., characteristic peaks in CDCl3 at δ 7.4–7.6 ppm for aromatic protons) .
Q. What are the key spectroscopic characteristics for identifying this compound?
Key identifiers include:
- Refractive index : n20/D 1.567 (for its 2-ethylhexyl ester, Octocrylene) .
- 1H NMR : Aromatic protons (δ 7.4–7.6 ppm), cyano group (δ 1.3–1.5 ppm for ester alkyl chains), and acrylate backbone protons .
- Melting/Boiling Points : For the ethyl ester derivative, melting point 97–99°C and boiling point 174°C at 0.2 mm Hg .
Q. What purity assessment methods are recommended for this compound?
Reverse-phase HPLC with UV detection is standard, achieving >95% purity for research-grade material. Mobile phases often combine acetonitrile and acidified water (e.g., 0.1% formic acid) to enhance peak resolution .
Q. What safety precautions are essential when handling this compound?
Use PPE (gloves, goggles) and work in a fume hood. While specific toxicity data are limited, derivatives like Octocrylene require precautions due to potential cytotoxicity (e.g., in vitro assays show cytotoxic burst values of 1000 μM for CPAA, a metabolite) . Always consult SDS for handling and disposal .
Advanced Research Questions
Q. How can researchers assess the photostability of this compound derivatives in composite materials?
Accelerated UV exposure tests (e.g., 320–400 nm) simulate solar degradation. Monitor photodegradation via LC-MS to detect byproducts like this compound (CPAA) or hydroxylated metabolites. Stability is enhanced by combining with photostabilizers (e.g., Avobenzone) in sunscreen formulations .
Q. What are the metabolic pathways and environmental degradation products of this compound?
Microbial biofilms degrade esters like Octocrylene into CPAA via enzymatic hydrolysis. Use LC-MS/MS with deuterated internal standards (e.g., 5OH-OC) to quantify metabolites in environmental samples. Aerobic degradation pathways dominate, producing persistent intermediates requiring advanced oxidation processes for remediation .
Q. How to resolve contradictions in cytotoxicity data of this compound metabolites?
Discrepancies arise from assay sensitivity (e.g., ToxCast/Tox21 vs. traditional MTT assays). Compare AC50 values (e.g., CPAA shows no activity in ATG_AR_TRANS_up assays but exhibits cytotoxicity at 1000 μM) . Use multiple cell lines (e.g., HepG2, HEK293) and exposure durations to clarify dose-response relationships.
Q. What strategies optimize the synthesis yield of derivatives for functional applications (e.g., sunscreens)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
